1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxybenzoyl and dimethoxybenzoate groups attached to a naphthyl core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with hydrazine to form 4-methoxybenzoyl hydrazide. This intermediate is then reacted with 2-naphthylamine to form the carbohydrazonoyl derivative. Finally, the compound is esterified with 3,4-dimethoxybenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of specialized materials or as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
767314-38-5 |
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Molecular Formula |
C28H24N2O6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[1-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H24N2O6/c1-33-21-12-8-19(9-13-21)27(31)30-29-17-23-22-7-5-4-6-18(22)10-14-24(23)36-28(32)20-11-15-25(34-2)26(16-20)35-3/h4-17H,1-3H3,(H,30,31)/b29-17+ |
InChI Key |
TZGZBSNJJGDJFG-STBIYBPSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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